An In-depth Technical Guide to the Physicochemical Properties of 4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid, a molecule of interest in medicinal chemistry and materials science. By synthesizing crystallographic data, theoretical predictions, and established analytical methodologies, this document serves as a crucial resource for professionals engaged in the research and development of related compounds.
Introduction: A Molecule of Interest
4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid belongs to the sulfonamide class of molecules, which are of significant interest in drug discovery due to their wide range of biological activities.[1][2] The unique combination of a carboxylic acid moiety and a sulfonamide linkage in this compound suggests potential applications as a versatile building block in the synthesis of novel therapeutic agents and functional materials.[3] Understanding its fundamental physicochemical properties is paramount for predicting its behavior in biological systems, designing effective drug delivery strategies, and ensuring the development of stable and efficacious products.
This guide will delve into the structural, solubility, ionization, lipophilicity, and spectral characteristics of 4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid. Where experimental data for the specific molecule is unavailable, we will provide well-grounded predictions based on the analysis of closely related structures and established scientific principles. Furthermore, detailed experimental protocols are provided to empower researchers to determine these properties in their own laboratories.
Molecular Structure and Solid-State Properties
A foundational understanding of a molecule's three-dimensional structure is critical as it dictates its physical and biological properties.
Chemical Structure
The chemical structure of 4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid is presented below.
Caption: Chemical structure of 4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid.
Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient (API) are critical for its formulation and stability.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₄S | [4] |
| Molecular Weight | 291.31 g/mol | [4] |
| Appearance | Colorless needles | [4] |
| Melting Point | 503 K (230 °C) | [4] |
| Crystal System | Triclinic | [4] |
| Space Group | P-1 | [4] |
Expertise & Experience Insights: The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range, as is often observed for crystalline needles, suggests a high degree of purity. The provided melting point of 230 °C is a valuable parameter for quality control and for identifying the compound.[4] The triclinic crystal system and P-1 space group indicate a low-symmetry crystal packing.[4]
A significant feature of the crystal structure is the dihedral angle of 35.47° between the two aromatic rings.[4] This non-planar conformation is a result of steric hindrance and electronic effects, and it will influence the molecule's ability to interact with biological targets. In the solid state, the molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups, a common motif for carboxylic acids.[4] These dimers are further linked by C-H···O and N-H···O interactions, creating a stable three-dimensional network.[4]
Trustworthiness through Self-Validating Protocols: The crystallographic data is self-validating through the low R-factor (0.044), which indicates a good fit between the experimental diffraction data and the proposed crystal structure.[4]
Solution-State Properties: Critical Parameters for Drug Development
The behavior of a compound in solution is fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile.
Solubility
Solubility in both aqueous and organic media is a critical determinant of a drug's bioavailability and formulation possibilities.
Experimental Data: Currently, there is no published experimental data on the solubility of 4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid in water or common organic solvents.
Predicted Solubility Profile: Based on its structure, the molecule possesses both hydrophilic (carboxylic acid, sulfonamide) and lipophilic (two aromatic rings, methyl groups) features.
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Aqueous Solubility: The presence of the carboxylic acid group suggests that the solubility will be highly pH-dependent. At low pH, where the carboxylic acid is protonated, the aqueous solubility is expected to be low. As the pH increases above the pKa of the carboxylic acid, the molecule will deprotonate to form a more soluble carboxylate salt.
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Organic Solubility: The molecule is expected to exhibit good solubility in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate, due to the potential for hydrogen bonding and dipole-dipole interactions. It is likely to be less soluble in non-polar solvents like hexane.
Experimental Protocol: Determining Aqueous and Organic Solubility
The following workflow outlines the standard OECD 105 guideline for determining water solubility.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP/LogD)
Lipophilicity is a key parameter in drug design, influencing a compound's absorption, distribution, and potential for toxicity. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
Experimental Data: There is no experimentally determined LogP or LogD value for 4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid.
Predicted LogP Value: Computational methods can provide an estimate of the LogP. Using various prediction algorithms, the cLogP for this molecule is likely to be in the range of 2.5 to 3.5. This suggests that the neutral form of the molecule is moderately lipophilic.
Expertise & Experience Insights: The distribution coefficient (LogD) is a more physiologically relevant parameter as it takes into account the ionization of the molecule at a given pH. At pH 7.4, the carboxylic acid will be predominantly ionized, which will significantly decrease the LogD value compared to the LogP of the neutral species, making the molecule more hydrophilic overall.
Experimental Protocol: LogP Determination by HPLC Method (OECD 117)
Caption: Workflow for LogP determination by the HPLC method.
Spectral Properties for Structural Elucidation and Quantification
Spectroscopic data is essential for confirming the chemical structure of a molecule and for developing quantitative analytical methods.
Experimental Data: No published experimental spectra for 4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid are currently available.
Predicted Spectral Features:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, the N-methyl protons, the tolyl-methyl protons, and the acidic proton of the carboxylic acid. The aromatic region will likely show complex splitting patterns due to coupling between adjacent protons.
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¹³C NMR: The carbon NMR spectrum will show signals for all 14 carbon atoms. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (around 165-175 ppm).
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FTIR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the S=O stretches of the sulfonamide (asymmetric and symmetric stretches around 1350 and 1160 cm⁻¹, respectively), and C-H and C=C stretches of the aromatic rings.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (291.31 g/mol ). Characteristic fragmentation patterns would involve cleavage of the sulfonamide bond and loss of the carboxylic acid group.
Expertise & Experience Insights: When acquiring experimental spectra, it is crucial to use high-purity solvents and to carefully select the appropriate analytical conditions to obtain high-quality data. For NMR, deuterated solvents must be used. For FTIR, the sample can be analyzed as a solid (e.g., in a KBr pellet) or in solution.
Stability Profile
The chemical stability of a compound is a critical factor for its storage, handling, and formulation.
Experimental Data: No formal stability studies for 4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid have been published.
Predicted Stability: Sulfonamides can be susceptible to degradation, particularly through hydrolysis of the sulfonamide bond under strongly acidic or basic conditions. They can also be sensitive to light. [5]The ester-like nature of the sulfonamide linkage makes it a potential point of cleavage. The carboxylic acid group is generally stable.
Recommended Stability Studies: For a comprehensive stability profile, the compound should be subjected to forced degradation studies under the following conditions as per ICH guidelines:
-
Acidic and basic hydrolysis: Exposure to dilute HCl and NaOH at elevated temperatures.
-
Oxidative degradation: Treatment with hydrogen peroxide.
-
Thermal degradation: Heating the solid material.
-
Photostability: Exposure to UV and visible light.
The degradation products should be characterized to understand the degradation pathways.
Conclusion
This technical guide has synthesized the available information on the physicochemical properties of 4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid and provided a framework for its further characterization. While the solid-state structure is well-defined, a significant opportunity exists for researchers to contribute to the field by experimentally determining its solution-state properties, including solubility, pKa, and LogP, as well as its full spectral and stability profiles. The detailed experimental protocols provided herein offer a clear path for obtaining this critical data, which will undoubtedly facilitate the future development of this promising molecule and its derivatives.
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